N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide
Description
N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide is a substituted acetamide derivative featuring a 1,3-thiazin ring system, a 2-(trifluoromethyl)phenyl group, and a chloroacetamide moiety. The compound’s structural complexity highlights its relevance for studying structure-activity relationships (SAR) among acetamide derivatives.
Properties
IUPAC Name |
2-chloro-N-(6-oxo-4,5-dihydro-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c14-7-10(20)19(12-18-6-5-11(21)22-12)9-4-2-1-3-8(9)13(15,16)17/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLIILJKFRAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1=O)N(C2=CC=CC=C2C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123269 | |
| Record name | 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-75-9 | |
| Record name | 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680214-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C13H10ClF3N2O2S
- Molecular Weight : 350.74 g/mol
- CAS Number : 680214-75-9
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The thiazine ring and the chloroacetamide moiety are essential for its antimicrobial and potential anticancer activities. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various chloroacetamides, including this compound, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The compound's activity against Gram-negative bacteria was less pronounced but still notable. The structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the phenyl ring significantly influence antimicrobial efficacy .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that similar thiazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis was performed on a series of N-substituted phenyl chloroacetamides, including the compound . The study confirmed that compounds with halogenated phenyl rings exhibited enhanced antimicrobial activity due to increased lipophilicity, aiding membrane penetration .
- Cytotoxicity Assessment : Another study focusing on the cytotoxic effects of thiazine derivatives reported promising results for compounds structurally similar to this compound. These compounds were tested against several cancer cell lines, showing significant inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Structural Similarities :
- Both compounds share an acetamide backbone and aryl substituents.
- The thiazol/thiazin heterocycle provides a nitrogen-sulfur-containing ring system, which may influence coordination or hydrogen-bonding capabilities.
Key Differences :
- Heterocycle: The target compound’s 1,3-thiazin ring incorporates a ketone group (6-oxo) and a six-membered ring, compared to the five-membered thiazole in the dichlorophenyl analog.
- Aryl Substituents : The trifluoromethyl group in the target compound is strongly electron-withdrawing and lipophilic, whereas the dichlorophenyl group in the analog offers moderate electronegativity and bulk.
- Bioactivity Implications : The dichlorophenyl analog has been studied for its structural similarity to benzylpenicillin and coordination chemistry , whereas the target compound’s trifluoromethyl group may enhance metabolic stability and membrane permeability.
Table 1: Structural and Electronic Comparison
Insecticidal Acetamide Derivatives
Several acetamide-based insecticides in (e.g., 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxamide) share functional similarities:
- Chloro and trifluoromethyl groups : These substituents enhance lipophilicity and resistance to enzymatic degradation.
- Heterocyclic Diversity : Pyrazole, pyridyl, and thiazole rings are common in agrochemicals, but the target compound’s thiazin ring may offer unique target specificity.
Table 2: Bioactivity Context
Trifluoromethylphenyl-containing Enzyme Inhibitors
highlights nitric oxide synthase inhibitors with trifluoromethylphenyl groups, such as N1-(3-(2-(6-amino-4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine. These compounds leverage the trifluoromethyl group for:
- Enhanced binding affinity : The CF₃ group’s electronegativity stabilizes interactions with hydrophobic enzyme pockets.
- Metabolic stability : Fluorine reduces oxidative metabolism.
The target compound’s trifluoromethylphenyl group may similarly optimize pharmacokinetics, though its thiazin ring could direct activity toward distinct biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
